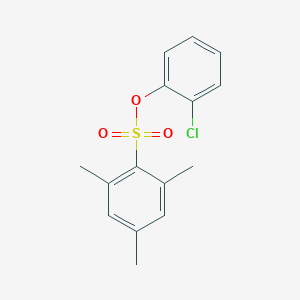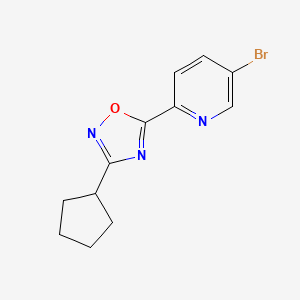
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (OTQ) is a heterocyclic compound that has been widely used in scientific research as a tool for studying various biological processes. OTQ is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to modulate several cellular signaling pathways.
Mécanisme D'action
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid inhibits the activity of PTPs by binding to the active site of the enzyme and blocking its catalytic activity. This results in the accumulation of phosphorylated proteins, which in turn leads to the modulation of various cellular signaling pathways. This compound has been shown to selectively inhibit the activity of certain PTPs, which makes it a valuable tool for studying the specific roles of these enzymes in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate several cellular processes, including insulin signaling, immune response, and cancer cell proliferation. Inhibition of PTP1B by this compound has been shown to enhance insulin signaling and improve glucose homeostasis in animal models of diabetes. Inhibition of SHP-1 and SHP-2 by this compound has been shown to enhance immune response and inhibit cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid has several advantages as a tool for studying cellular signaling pathways. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the specific roles of these enzymes in various cellular processes. However, this compound also has several limitations. It is a relatively large and complex molecule, which makes it difficult to synthesize and purify. In addition, this compound has poor solubility in aqueous solutions, which limits its use in certain experimental systems.
Orientations Futures
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid has several potential future directions for scientific research. One potential direction is the development of more selective and potent inhibitors of PTPs based on the structure of this compound. Another potential direction is the use of this compound as a tool for studying the specific roles of PTPs in various diseases, including diabetes, cancer, and autoimmune disorders. Finally, the use of this compound in combination with other inhibitors of cellular signaling pathways may provide new insights into the complex interactions between these pathways and their roles in various cellular processes.
Méthodes De Synthèse
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Buchwald-Hartwig coupling reaction. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of 2-aminobenzaldehyde and diethyl oxalate in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-1, and SHP-2, which play critical roles in regulating cellular signaling pathways. Inhibition of these PTPs by this compound has been shown to modulate several cellular processes, including insulin signaling, immune response, and cancer cell proliferation.
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoxaline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-10-2-5-12(6-3-10)24(22,23)18-9-15(19)17-13-8-11(16(20)21)4-7-14(13)18/h2-8H,9H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNPREJNUYJYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=C2C=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide](/img/structure/B7440165.png)
![4-[[1-[4-(Trifluoromethyl)phenyl]tetrazol-5-yl]methyl]-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7440177.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B7440192.png)

![N-cyclohexyl-2-[5-[(2-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7440207.png)
![7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide](/img/structure/B7440224.png)

![N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7440234.png)